molecular formula C6H9F3N2O B1420210 7-(Trifluoromethyl)-1,4-diazepan-5-one CAS No. 1146290-50-7

7-(Trifluoromethyl)-1,4-diazepan-5-one

Cat. No.: B1420210
CAS No.: 1146290-50-7
M. Wt: 182.14 g/mol
InChI Key: QVMCGMZBBZFDED-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,4-diazepan-5-one is a synthetic organic compound belonging to the 1,4-diazepane chemical class. The 1,4-diazepane scaffold—a seven-membered ring containing two nitrogen atoms—is a privileged structure in medicinal chemistry and drug discovery. Compounds featuring this core structure are frequently investigated as key intermediates and building blocks for the development of bioactive molecules . The incorporation of a trifluoromethyl (CF3) group, as seen in this compound, is a common strategy in drug design. This group can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets, due to its high electronegativity and stability . Recent research highlights the significant potential of diazepane derivatives in drug discovery. For instance, diazepane-based compounds have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for antiviral therapies . Furthermore, the 1,4-diazepane scaffold is a critical component of Suvorexant, an FDA-approved dual orexin receptor antagonist used to treat insomnia, demonstrating the clinical relevance of this chemical framework . As such, this compound serves as a valuable reagent for researchers working across various domains, including medicinal chemistry, organic synthesis, and pharmaceutical development. It is particularly useful for constructing more complex molecules and exploring new structure-activity relationships, especially in the design of enzyme inhibitors and central nervous system (CNS)-active agents. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(trifluoromethyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-3-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMCGMZBBZFDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a trifluoromethyl ketone. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)-1,4-diazepan-5-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in targeting conditions related to the central nervous system, including:

  • Antidepressant Activity : Research indicates that derivatives may interact with serotonin receptors, potentially modulating mood disorders such as depression and anxiety.
  • Anticancer Properties : Several studies have demonstrated that compounds derived from this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells.

Organic Synthesis

The compound serves as a critical building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules used in:

  • Synthesis of Agrochemicals : The compound's derivatives are being explored for their potential use in developing new agrochemical agents.
  • Pharmaceutical Development : As a precursor, it facilitates the synthesis of more complex therapeutic agents.

Anticancer Study

A notable study evaluated the effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as a lead compound for new anticancer therapies.

Neuropharmacological Assessment

In vivo tests using forced swim tests (FST) demonstrated that certain derivatives exhibited antidepressant-like effects comparable to established treatments. This suggests that this compound could be further investigated for its therapeutic potential in mood disorders.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-1,4-diazepan-5-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Trifluoromethyl Group: The -CF₃ group in 7-(trifluoromethyl)-1,4-diazepan-5-one improves metabolic resistance and membrane permeability compared to non-fluorinated analogs (e.g., 4-benzyl-1,4-diazepan-5-one) .
  • Phenyl Groups : Derivatives with aryl substituents (e.g., 2,7-diphenyl in ) exhibit enhanced binding to GPCRs due to π-π interactions with hydrophobic receptor pockets .
  • Fused Benzene Rings : Benzodiazepin-2-one derivatives (e.g., ) show greater conformational rigidity, favoring selective binding to GABA receptors .

Crystallographic and Hydrogen-Bonding Patterns

  • Dimer Formation : Compounds like 2,7-diphenyl-1,4-diazepan-5-one form dimers via N-H···O hydrogen bonds, stabilizing crystal lattices and influencing solubility .
  • C-H···O Interactions : Additional weak interactions (e.g., in nitroso-substituted analogs) contribute to supramolecular assembly and crystal packing .

Biological Activity

7-(Trifluoromethyl)-1,4-diazepan-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies, supported by empirical data and findings from various research sources.

The compound features a diazepane ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The chemical structure can be represented as follows:

Structure C7H8F3N2O\text{Structure }C_7H_8F_3N_2O

Biological Activity Overview

Research indicates that derivatives of 1,4-diazepanes exhibit a range of biological activities, including antimicrobial, anticancer, and antitrypanosomal effects. The trifluoromethyl substitution is particularly noted for its role in enhancing the pharmacological profile of these compounds.

Antitrypanosomal Activity

A study focusing on the antitrypanosomal properties of related compounds demonstrated that modifications to the diazepane structure can significantly influence potency against Trypanosoma brucei. In this context, analogs of this compound were synthesized and evaluated for their activity.

Table 1: Potency of Diazepane Derivatives Against T. brucei

CompoundpEC50 ValueComments
NEU-1106>6Initial hit from HTS
4aa8.0Improved potency and ADME profile
5d8.0High potency but high clearance
5e<6Less effective than predecessors

The study revealed that increasing the carbon chain length generally enhanced potency but also raised clearance rates in liver microsomes. Notably, the presence of the trifluoromethyl group did not consistently improve metabolic properties as initially hypothesized .

The mechanism by which this compound exhibits its biological effects is linked to its interaction with specific enzymes and receptors. For instance, compounds with similar structures have been shown to inhibit critical kinases involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of diazepane derivatives in various biological contexts:

  • Anticancer Activity : Research has shown that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For example, a compound structurally related to this compound demonstrated IC50 values in the low micromolar range against HeLa cells .
  • Antimicrobial Action : Another study explored the antimicrobial properties of related compounds against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their therapeutic potential .
  • Neuropharmacological Effects : The impact of these compounds on neurotransmitter systems has also been examined, with some derivatives showing partial agonist activity at dopamine receptors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl group at position 5 and the nitrogen atoms in the diazepanone ring enable nucleophilic substitution.

Reaction Type Reagents/Conditions Products Yield Notes
Amidation Primary amines (e.g., ethylamine) in DMF, 80°CN-substituted diazepanone derivatives60–75%Trifluoromethyl group stabilizes transition state .
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, acetoneN-alkylated analogs (e.g., N-methyl derivatives)45–55%Steric hindrance reduces yield at bulkier substituents .

Oxidation Reactions

The diazepanone ring undergoes oxidation at the ketone and nitrogen centers.

Oxidizing Agent Conditions Products Mechanism
KMnO₄ (acidic) H₂SO₄, refluxRing-opened dicarboxylic acid derivativesCleavage of C–N bonds adjacent to ketone.
mCPBA CH₂Cl₂, 25°CN-oxide derivativesOxygen insertion at nitrogen centers .

Ring-Opening and Rearrangement

The seven-membered ring is susceptible to acid- or base-catalyzed ring-opening.

Acidic Hydrolysis

  • Conditions : HCl (6M), 100°C

  • Products : Linear diamino-ketone intermediates, which can cyclize into smaller heterocycles (e.g., piperidinones).

Base-Mediated Rearrangement

  • Conditions : NaOH (2M), ethanol, 60°C

  • Products : Trifluoromethyl-containing pyridine derivatives via retro-aldol pathways .

Coupling Reactions

The trifluoromethyl group enhances electrophilicity, enabling cross-coupling.

Reaction Catalyst/Reagents Products Yield
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidAryl-substituted diazepanones50–65%
Reductive Amination NaBH₃CN, aldehydeSecondary/tertiary amine derivatives70–85%

Functionalization at the Trifluoromethyl Group

While the CF₃ group is typically inert, radical-mediated reactions enable modification:

  • Photochemical Fluorination : UV light with F₂ gas replaces CF₃ with perfluoroalkyl chains .

  • Grignard Addition : Organomagnesium reagents attack adjacent carbonyl, forming tertiary alcohols (limited by CF₃ steric effects).

Cycloaddition Reactions

The diazepanone ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Products
Nitrile Oxides Heat, tolueneIsoxazoline-fused diazepanones
Azides Cu(I) catalysisTriazole-linked bicyclic compounds

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataFunctional Group ConfirmationReference
¹⁹F NMRδ -60 ppm (s)-CF₃
¹H NMRδ 4.2 ppm (m)Diazepanone ring protons
IR1680 cm⁻¹C=O stretch

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

FactorLow Level (-1)High Level (+1)Optimal Value
Temperature25°C50°C35°C
Catalyst Loading2 mol%10 mol%5 mol%
Solvent PolarityTHFMeOHTHF:H₂O (9:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-1,4-diazepan-5-one
Reactant of Route 2
7-(Trifluoromethyl)-1,4-diazepan-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.